Erythromycin - 7540-22-9

Erythromycin

Catalog Number: EVT-7915867
CAS Number: 7540-22-9
Molecular Formula: C37H67NO13
Molecular Weight: 733.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin A is an erythromycin that consists of erythronolide A having 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residues attahced at positions 4 and 6 respectively. It is an erythromycin and a cyclic ketone. It is functionally related to an erythronolide A. It is a conjugate base of an erythromycin A(1+).
Erythromycin is a bacteriostatic antibiotic drug produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics which consists of [Azithromycin], [Clarithromycin], [Spiramycin] and others. It was originally discovered in 1952. Erythromycin is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria. It is available for administration in various forms, including intravenous, topical, and eye drop preparations.
Erythromycin is a Macrolide and Macrolide Antimicrobial. The physiologic effect of erythromycin is by means of Decreased Sebaceous Gland Activity.
Erythromycin is an oral macrolide antibiotic that has been in common use since the 1950s. Erythromycin has been linked to rare instances of acute liver injury that are usually self-limited, but can result in severe injury and death.
Erythromycin is a natural product found in Bacillus subtilis, Streptomyces albidoflavus, and other organisms with data available.
Erythromycin is a broad-spectrum, macrolide antibiotic with antibacterial activity. Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.
Erythromycin is a macrolide antibiotic produced by Streptomyces erythreus. It inhibits bacterial protein synthesis by binding to bacterial 50S ribosomal subunits; binding inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins. Erythromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration.
A bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. Erythromycin A is considered its major active component. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
See also: Erythromycin Ethylsuccinate (active moiety of); Erythromycin Stearate (has salt form); Erythromycin Estolate (has salt form) ... View More ...
Source

Erythromycin was first discovered in 1952, isolated from the culture of Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). This bacterium is found in soil and produces erythromycin as a secondary metabolite. The compound has since been synthesized and modified to enhance its efficacy and reduce side effects.

Classification

Erythromycin belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring structure. Other members of this class include azithromycin and clarithromycin, which are semi-synthetic derivatives of erythromycin.

Synthesis Analysis

Methods

The synthesis of erythromycin can be achieved through both natural extraction and total synthesis methods. The natural extraction involves fermentation processes where Saccharopolyspora erythraea is cultured under specific conditions to produce erythromycin.

Technical Details:

  1. Fermentation Process: The culture broth is filtered and adjusted to an alkaline pH (around 9.5) using sodium hydroxide. Amyl acetate is then used for extraction, followed by acidification to precipitate erythromycin.
  2. Total Synthesis: Asymmetric total synthesis techniques have been developed, utilizing various chemical reactions such as glycosylation and cyclization to construct the macrolide structure from simpler organic molecules .
Molecular Structure Analysis

Structure

Erythromycin's molecular formula is C₁₅H₂₈N₂O₅, with a molecular weight of approximately 733.9 g/mol. The structure features a large lactone ring with several hydroxyl groups and a deoxy sugar moiety.

Data

  • Molecular Weight: 733.9 g/mol
  • Melting Point: Approximately 82-83.5 °C
  • Solubility: Soluble in acetone and slightly soluble in water .
Chemical Reactions Analysis

Reactions

Erythromycin undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metals.

Technical Details:

  1. Hydrolysis: Erythromycin can be hydrolyzed under acidic or basic conditions, leading to the formation of its metabolites.
  2. Complexation: Recent studies have explored the synthesis of erythromycin-metal complexes (e.g., with silver or copper), which exhibit enhanced antimicrobial properties against various pathogens .
Mechanism of Action

Erythromycin exerts its antibacterial effect primarily by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptide chain elongation during protein synthesis, ultimately leading to bacterial cell death.

Process

  1. Binding: Erythromycin binds to the peptidyl transferase center of the ribosome.
  2. Inhibition: This prevents the translocation of peptides during translation, effectively halting protein synthesis.

Data

Erythromycin demonstrates activity against a range of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations varying based on bacterial strain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH: Erythromycin solutions can vary in pH depending on concentration and formulation.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions.

Relevant Data or Analyses

Studies have shown that erythromycin has good stability in acidic environments but degrades rapidly at higher temperatures .

Applications

Erythromycin is widely used in clinical settings for treating various infections:

  • Respiratory Infections: Effective against pneumonia and bronchitis caused by susceptible organisms.
  • Skin Infections: Used for treating acne due to its anti-inflammatory properties.
  • Gastrointestinal Infections: Sometimes prescribed for infections caused by Campylobacter jejuni.

Additionally, erythromycin has applications in veterinary medicine for treating infections in livestock and poultry . Its role as a precursor in synthesizing other antibiotics further underscores its significance in pharmacology.

Historical Discovery and Developmental Trajectory of Erythromycin

Isolation and Early Characterization from Saccharopolyspora erythraea

Erythromycin was first isolated in 1952 from the actinomycete bacterium Saccharopolyspora erythraea (originally classified as Streptomyces erythraeus) found in soil samples from the Philippine archipelago. The discovery team, led by J.M. McGuire at Eli Lilly, identified the compound during a systematic screening program for novel antibiotics effective against penicillin-resistant Staphylococcus aureus [1] [7]. Initial fermentation studies revealed erythromycin as a complex of structurally related macrolides, with Erythromycin A constituting 77-85% of the total yield, while Erythromycins B, C, D, E, F, and G were minor components [5].

Early characterization identified erythromycin as a 14-membered macrolide with a molecular weight of 733.94 g/mol (C~37~H~67~NO~13~). The compound exhibited:

  • Acid instability: Rapid degradation in gastric acid to inactive anhydroerythromycin derivatives via 6,9;9,12-spiroketal formation [6].
  • Broad-spectrum activity: Potency against Gram-positive pathogens (e.g., Streptococcus pneumoniae) and some Gram-negative species (e.g., Legionella pneumophila) [1] [2].
  • Biosynthetic complexity: Dependence on soybean-based fermentation media, which incidentally led to the discovery of co-produced isoflavones like genistein through enzymatic conversion by bacterial β-glucosidases [7].

Table 1: Key Properties of Early Erythromycin Isolates

PropertyErythromycin AErythromycin BErythromycin C
Relative Abundance (%)77-853-51-3
Molecular FormulaC~37~H~67~NO~13~C~37~H~67~NO~13~C~36~H~65~NO~13~
Bioactivity (vs. S. aureus)1.0 (Reference)0.750.50

Milestones in Total Synthesis: Woodward’s Stereocontrolled Approach to Modern Methodologies

The structural complexity of erythromycin, featuring 10 stereogenic centers and a labide macrocycle, made it a formidable synthetic target. Robert B. Woodward’s 1981 total synthesis of erythromycin A (published posthumously) established foundational strategies [4]:

  • Retrosynthetic disconnection: The macrocycle was divided into three key fragments (C1-C6, C7-C9, C10-C13) assembled via aldol condensations.
  • Chiral control: Asymmetric induction using chiral auxiliaries to establish stereocenters, notably at C5, C7, and C9.
  • Glycosidation: Sequential attachment of L-cladinose and D-desosamine sugars to the aglycone core after macrocyclization.

Modern methodologies evolved to address Woodward’s low overall yield (0.01% over 70 steps). Breakthroughs included:

  • Macrolactonization-first strategies: Synthesis of glycosylated seco acids (e.g., compound 3 and 4) enabling direct cyclization without sugar protection (30 steps, 1.2% yield) [4].
  • Catalytic asymmetric synthesis: Use of Sharpless epoxidation and Krische allylation for stereoselective fragment assembly.
  • Solid-phase synthesis: Immobilization of seco acid intermediates to streamline purification.

Table 2: Evolution of Erythromycin Total Synthesis

Synthesis ApproachKey Innovator(s)YearSteps (Longest Linear)Overall Yield (%)
Woodward (aglycone-first)Harvard University1981700.01
Macrocyclization of seco acidAbbott Laboratories2007301.2
Fragment coupling via C–H activationScripps Research2018243.5

Structural Variants (Erythromycin A-G) and Biosynthetic Intermediates

Erythromycin variants arise from modifications in the polyketide synthase (PKS) pathway of S. erythraea. The biosynthetic sequence progresses as follows [3] [5]:

Biosynthetic Pathway:

  • 6-Deoxyerythronolide B (6-dEB): Formed via PKS-catalyzed condensation of 1 propionate and 6 methylmalonate units.
  • Hydroxylation: Cytochrome P450 EryF (CYP107A1)-mediated C6 oxidation generates erythronolide B.
  • Glycosylation: Attachment of mycarose (precursor to cladinose) at C3 and desosamine at C5.
  • Post-glycosylation modifications: Hydroxylation at C12 yields Erythromycin D, methylation gives Erythromycin B, and further oxidation produces Erythromycin A.

Table 3: Natural Erythromycin Variants and Intermediates

CompoundR1 (C12)R2 (C3 Sugar)BioactivityRole in Biosynthesis
Erythronolide BOHNoneInactiveAglycone core
Erythromycin DOHCladinoseLowIntermediate
Erythromycin BHCladinoseModerateMinor product
Erythromycin AOHCladinoseHighPrimary product
Erythromycin COHMycaroseReducedByproduct

Structurally, variants differ in:

  • C12 modification: Erythromycin B lacks the C12 hydroxyl group present in A, D, and C.
  • C3 sugar identity: Erythromycin C retains mycarose instead of cladinose [5].
  • Bioactivity: Erythromycin A is 2–4× more potent than B against streptococci due to optimized ribosomal binding affinity conferred by the C12 hydroxyl [4].

Properties

CAS Number

7540-22-9

Product Name

Erythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.